molecular formula C21H19N3O3 B3464375 N-(4-methoxyphenyl)-2-(phenylcarbamoylamino)benzamide

N-(4-methoxyphenyl)-2-(phenylcarbamoylamino)benzamide

Cat. No.: B3464375
M. Wt: 361.4 g/mol
InChI Key: FTAIFSPPZCYHAM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(phenylcarbamoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzamide structure

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(phenylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-27-17-13-11-16(12-14-17)22-20(25)18-9-5-6-10-19(18)24-21(26)23-15-7-3-2-4-8-15/h2-14H,1H3,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAIFSPPZCYHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(phenylcarbamoylamino)benzamide typically involves the reaction of 4-methoxyaniline with benzoyl chloride to form N-(4-methoxyphenyl)benzamide. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(phenylcarbamoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxyphenyl)-2-(phenylcarbamoylamino)benzamide.

    Reduction: The compound can be reduced to form N-(4-methoxyphenyl)-2-(phenylamino)benzamide.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products Formed

The major products formed from these reactions include:

  • N-(4-hydroxyphenyl)-2-(phenylcarbamoylamino)benzamide (oxidation product)
  • N-(4-methoxyphenyl)-2-(phenylamino)benzamide (reduction product)
  • Halogenated or alkylated derivatives of the original compound (substitution products)

Scientific Research Applications

N-(4-methoxyphenyl)-2-(phenylcarbamoylamino)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where it may act as an inhibitor or modulator of specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(phenylcarbamoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate, or it may interact with a receptor, altering the receptor’s signaling activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methoxyphenyl)-2-(phenylcarbamoylamino)benzamide include:

  • N-(4-methoxyphenyl)-2-(phenylamino)benzamide
  • N-(4-hydroxyphenyl)-2-(phenylcarbamoylamino)benzamide
  • Halogenated derivatives such as N-(4-bromophenyl)-2-(phenylcarbamoylamino)benzamide

Uniqueness

This compound is unique due to the presence of both a methoxy group and a phenylcarbamoylamino group, which confer specific chemical and biological properties. The methoxy group can participate in various chemical reactions, while the phenylcarbamoylamino group can interact with biological targets, making this compound versatile for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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